

# A Comparative Guide to Clinical Trials of Carboxyamidotriazole (CAI)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Carboxyamidotriazole |           |
| Cat. No.:            | B1668434             | Get Quote |

Carboxyamidotriazole (CAI) is an inhibitor of non-voltage-dependent calcium channels, which plays a role in various cellular signaling pathways.[1] Its anti-tumor effects are attributed to its ability to inhibit tumor cell proliferation, metastasis, and angiogenesis.[1][2] This guide provides a comparative meta-analysis of key clinical trials involving CAI and its enhanced formulation, Carboxyamidotriazole Orotate (CTO), offering insights for researchers, scientists, and drug development professionals.

## **Quantitative Data Summary**

The clinical efficacy of **Carboxyamidotriazole** has been evaluated in various cancer types, primarily as an adjunct to standard chemotherapy or as a standalone therapy in refractory cases. The following tables summarize the key quantitative outcomes from these trials.

Table 1: Efficacy of Carboxyamidotriazole in Advanced Non-Small Cell Lung Cancer (NSCLC)



| Trial<br>Phase                   | Treatm<br>ent<br>Arms     | Numbe<br>r of<br>Patient<br>s | Media n Progre ssion- Free Surviv al (PFS) | Hazard<br>Ratio<br>(HR)<br>for<br>PFS<br>(95%<br>CI) | p-<br>value<br>(PFS) | Objecti<br>ve<br>Respo<br>nse<br>Rate<br>(ORR) | p-<br>value<br>(ORR) | Media<br>n<br>Overall<br>Surviv<br>al (OS) |
|----------------------------------|---------------------------|-------------------------------|--------------------------------------------|------------------------------------------------------|----------------------|------------------------------------------------|----------------------|--------------------------------------------|
| Phase                            | Chemot<br>herapy<br>+ CAI | 378                           | 134<br>days                                | 0.690<br>(0.539–<br>0.883)                           | 0.003                | 34.6%                                          | 0.042                | 360<br>days                                |
| Chemot<br>herapy<br>+<br>Placebo | 117                       | 98 days                       | 25.0%                                      | 353<br>days                                          |                      |                                                |                      |                                            |
| Phase                            | CAI 100<br>mg +<br>Chemo  | 60                            | -                                          | -                                                    | -                    | 25.4%                                          | 0.171                | -                                          |
| Placebo<br>+<br>Chemo            | 63                        | -                             | -                                          | -                                                    | 14.3%                | -                                              |                      |                                            |

Table 2: Efficacy of Carboxyamidotriazole in Advanced Renal Cell Carcinoma (RCC)

| Trial Phase            | Treatment | Number of<br>Evaluable<br>Patients | Partial<br>Response | 6-Month<br>Progressio<br>n-Free<br>Survival | Median<br>Overall<br>Survival |
|------------------------|-----------|------------------------------------|---------------------|---------------------------------------------|-------------------------------|
| Phase II<br>(E4896)[3] | CAI       | 47                                 | 1.9% (1<br>patient) | 11.3%                                       | 12.5 months                   |

Table 3: Efficacy of Carboxyamidotriazole Orotate (CTO) in Glioblastoma (GBM)



| Trial<br>Phase         | Cohort                              | Treatmen<br>t             | Number<br>of<br>Patients | Respons<br>e             | Median<br>PFS           | Median<br>OS (2-<br>year OS) |
|------------------------|-------------------------------------|---------------------------|--------------------------|--------------------------|-------------------------|------------------------------|
| Phase<br>IB[4]         | 1<br>(Recurrent)                    | CTO +<br>Temozolom<br>ide | 27                       | 6 Partial, 1<br>Complete | -                       | -                            |
| 2 (Newly<br>Diagnosed) | CTO + Radiothera py + Temozolom ide | 15                        | -                        | 15 months                | Not<br>reached<br>(62%) |                              |

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key studies cited.

### Phase III Trial in Advanced NSCLC[1]

- Patient Population: Patients aged 18-75 with histologically or cytologically confirmed stage IV NSCLC, ECOG performance status of 0 or 1, and adequate organ function. Patients with squamous cell carcinoma with hemoptysis or uncontrolled brain metastases were excluded.
- Randomization: Patients were randomly assigned in a 3:1 ratio to receive either chemotherapy with CAI or chemotherapy with a placebo.
- Treatment Regimen:
  - Chemotherapy consisted of intravenous cisplatin (25 mg/m²) on days 1, 2, and 3, and vinorelbine (25 mg/m²) on days 1 and 8 of a 3-week cycle for up to four cycles.
  - CAI (100 mg daily) or a matching placebo was administered orally alongside chemotherapy and continued until disease progression or unacceptable toxicity.
- Assessments: Tumor responses were evaluated every 6 weeks using RECIST 1.1 criteria.
   Adverse events were monitored and graded according to the Functional Assessment of



Cancer Therapy-Lung Cancer Subscale (FACT-LCS, version 3).

#### Phase II Trial in Advanced RCC (E4896)[3]

- Patient Population: Patients with histologically confirmed metastatic RCC that had progressed after biologic therapy (interferon or interleukin-2).
- Treatment Regimen: CAI was administered orally as a 28-day cycle.
- Primary Endpoints: Response rate and 6-month time to disease progression.
- Assessments: Response and time to disease progression were evaluated.

## Phase IB Trial of CTO in Glioblastoma[4]

- Patient Population:
  - Cohort 1: Patients with recurrent anaplastic gliomas or GBM.
  - Cohort 2: Patients with newly diagnosed GBM.
- Treatment Regimen:
  - Cohort 1: Escalating doses of CTO (219 to 812.5 mg/m² once daily or a 600 mg fixed dose) combined with temozolomide (150 mg/m² for 5 days each 28-day cycle).
  - Cohort 2: Escalating doses of CTO (219 to 481 mg/m²/day) with standard radiotherapy and temozolomide (75 mg/m²/day), followed by adjuvant temozolomide (150-200 mg/m² for 5 days each 28-day cycle).
- Assessments: Safety, tolerability, pharmacokinetics, and tumor response were evaluated.

## **Signaling Pathways and Experimental Workflows**

#### Carboxyamidotriazole Mechanism of Action

**Carboxyamidotriazole** functions by blocking non-voltage-dependent calcium channels, which in turn affects multiple downstream signaling pathways involved in cell proliferation and



angiogenesis.[1][5] It has been shown to inhibit oxidative phosphorylation in cancer cells.[6]



#### Click to download full resolution via product page

Caption: Mechanism of action for Carboxyamidotriazole (CAI).

#### NSCLC Phase III Clinical Trial Workflow

The workflow for the Phase III clinical trial in NSCLC involved patient screening, randomization, treatment, and follow-up assessments.





Click to download full resolution via product page

Caption: Workflow of the Phase III NSCLC clinical trial.

Glioblastoma Phase IB Clinical Trial Design

This trial utilized a two-cohort design to evaluate CTO in both recurrent and newly diagnosed GBM.





Click to download full resolution via product page

Caption: Design of the Phase IB Glioblastoma clinical trial.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A phase III, randomized, double-blind, controlled trial of carboxyamidotriazole plus chemotherapy for the treatment of advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tacticaltherapeutics.com [tacticaltherapeutics.com]



- 3. Phase II study of carboxyamidotriazole in patients with advanced renal cell carcinoma refractory to immunotherapy: E4896, an Eastern Cooperative Oncology Group Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicenter Phase IB Trial of Carboxyamidotriazole Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 6. Carboxyamidotriazole inhibits oxidative phosphorylation in cancer cells and exerts synergistic anti-cancer effect with glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Clinical Trials of Carboxyamidotriazole (CAI)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668434#meta-analysis-of-clinical-trials-involving-carboxyamidotriazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com